molecular formula C6H3ClF2N2O2 B13348312 3-Chloro-4,6-difluoro-2-nitroaniline

3-Chloro-4,6-difluoro-2-nitroaniline

Cat. No.: B13348312
M. Wt: 208.55 g/mol
InChI Key: WRSJHFULBMFNKF-UHFFFAOYSA-N
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Description

3-Chloro-4,6-difluoro-2-nitroaniline is an organic compound with the molecular formula C6H3ClF2N2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups. This compound is known for its applications in various fields, including organic synthesis and material science.

Properties

Molecular Formula

C6H3ClF2N2O2

Molecular Weight

208.55 g/mol

IUPAC Name

3-chloro-4,6-difluoro-2-nitroaniline

InChI

InChI=1S/C6H3ClF2N2O2/c7-4-2(8)1-3(9)5(10)6(4)11(12)13/h1H,10H2

InChI Key

WRSJHFULBMFNKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])N)F

Origin of Product

United States

Preparation Methods

Sequential Halogenation-Nitration Approach

This method adapts techniques from 2,6-dichloro-4-nitroaniline synthesis and 5-chloro-2-nitroaniline preparation:

Step 1: Base compound synthesis
Start with 4,6-difluoroaniline (CAS 67515-30-8). Protect the amine group via acetylation using acetic anhydride in glacial acetic acid.

Step 2: Directed chlorination
Perform electrophilic chlorination at position 3 using:

  • Cl₂ gas (0.35-0.5 m³/h flow rate)
  • 8-11% HCl medium
  • Temperature: -10°C to 0°C
    Reaction time: 2-4 hours

Step 3: Nitration
Employ mixed acid nitration (HNO₃/H₂SO₄) at:

  • Temperature: -5°C to 10°C
  • Nitration time: 2-2.5 hours

Step 4: Deprotection
Hydrolyze acetyl group using 20-25% NaOH under reflux (1-1.5 hours)

Nitration-First Strategy

Modified from 2,6-dihaloacetanilide nitration methods:

Step Process Conditions Yield*
1 Acetylation of 3-chloro-4,6-difluoroaniline Ac₂O/H₂SO₄, 100°C, 1h 92%
2 Nitration at position 2 HNO₃ (68%)/H₂SO₄ (98%), 0°C, 2h 85%
3 Basic hydrolysis 25% NaOH, ethanol reflux, 2h 89%

*Theoretical yields based on analog reactions

Catalytic Hydrogenation Method

Adapting hydrogenation techniques from CN104292113A:

Reaction Scheme:
4,6-difluoro-2-nitro-3-chlorobenzene → Hydrogenation → Target compound

Optimal Parameters:

  • Catalyst: 1% Pt/C (200:1 mass ratio)
  • H₂ pressure: 0.1-5 MPa
  • Temperature: 50-100°C
  • Time: 1-10 hours

Critical Analysis of Methods

Method 1 Advantages:

  • Precise control over substitution pattern
  • High regioselectivity from acetyl protection
  • Scalable for industrial production

Method 2 Challenges:

  • Requires pre-synthesized 3-chloro-4,6-difluoroaniline
  • Potential over-nitration issues

Method 3 Considerations:

  • Dependent on nitro precursor availability
  • Catalyst cost vs. yield tradeoff

Synthetic Challenges

  • Steric effects : Three ortho substituents (Cl, 2x F) create significant steric hindrance
  • Electronic effects : -NO₂ group deactivates ring, requiring strong electrophiles
  • Isomer separation : Potential formation of 5-chloro regioisomer necessitates careful purification

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,6-difluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

Major Products Formed

Scientific Research Applications

3-Chloro-4,6-difluoro-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4,6-difluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine and fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4,6-difluoro-2-nitroaniline is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and material science .

Q & A

Q. What are the key considerations for synthesizing 3-Chloro-4,6-difluoro-2-nitroaniline, and how do reaction conditions influence yield and purity?

Synthesis typically involves nitration and halogenation steps. A common method for analogous compounds uses N-chlorosuccinimide (NCS) in dry DMF under inert atmospheres (e.g., nitrogen) to introduce chlorine substituents . Temperature control (≤40°C) and stoichiometric ratios of reagents are critical to avoid over-chlorination or side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the target compound. Yield optimization often requires iterative adjustment of solvent polarity and reaction time.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 3-Chloro-4,6-difluoro-2-nitroaniline from structurally similar nitroanilines?

  • <sup>19</sup>F NMR : Distinct chemical shifts for fluorine atoms at positions 4 and 6 (typically δ −110 to −120 ppm for aromatic fluorine) .
  • <sup>1</sup>H NMR : Absence of protons at positions 2, 4, and 6 due to nitro, chloro, and fluoro substituents, leaving a singlet for the amine proton (δ ~6.5 ppm).
  • IR Spectroscopy : Strong nitro group absorption at ~1520 cm<sup>-1</sup> and amine N-H stretch at ~3350 cm<sup>-1</sup>.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 239 (C6H3ClF2N2O2<sup>+</sup>) with fragmentation patterns reflecting loss of NO2 (46 Da) and Cl (35 Da) .

Q. How do electron-withdrawing substituents (Cl, F, NO2) affect the reactivity of nitroaniline derivatives in nucleophilic substitution reactions?

The combined electron-withdrawing effects of Cl, F, and NO2 groups deactivate the aromatic ring, reducing electrophilicity at the para position. However, the meta-directing nature of nitro groups can facilitate substitution at specific positions. For example, in reduction reactions, the nitro group converts to an amine, altering reactivity pathways . Comparative studies with non-fluorinated analogs (e.g., 4-nitroaniline) show slower reaction kinetics due to fluorine’s strong inductive effect .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are most reliable for predicting the electronic structure and reactivity of 3-Chloro-4,6-difluoro-2-nitroaniline?

Hybrid density functional theory (DFT) methods, such as B3LYP with exact-exchange corrections, are recommended for modeling nitroaromatics. These methods accurately predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps), which correlate with experimental UV-Vis spectra and redox potentials . Basis sets like 6-311+G(d,p) are suitable for halogenated systems. For thermochemical accuracy, include gradient corrections and dispersion forces .

Q. How can contradictions in experimental data (e.g., unexpected regioselectivity in substitution reactions) be resolved using mechanistic studies?

Contradictions often arise from competing reaction pathways. For example, steric hindrance from fluorine substituents may override electronic effects. Mechanistic probes include:

  • Isotopic labeling (e.g., deuterated solvents) to track proton transfer steps.
  • Kinetic isotope effects (KIE) to identify rate-determining steps.
  • In situ IR/Raman spectroscopy to monitor intermediate formation. Case studies on analogous compounds (e.g., 2-chloro-6-fluoro-4-nitroaniline) show that nitro group reduction precedes halogen displacement in catalytic hydrogenation .

Q. What are the potential applications of 3-Chloro-4,6-difluoro-2-nitroaniline in materials science or pharmaceutical intermediates?

  • Nonlinear Optical (NLO) Materials : The strong electron-withdrawing groups enhance hyperpolarizability, making it a candidate for NLO applications .
  • Pharmaceutical Intermediates : The nitro group can be reduced to an amine for further functionalization into bioactive molecules (e.g., kinase inhibitors). Fluorine atoms improve metabolic stability in drug candidates .
  • Coordination Chemistry : The amine and nitro groups can act as ligands for transition metals, enabling catalysis or sensor development .

Key Recommendations for Researchers

  • Use B3LYP/6-311+G(d,p) for initial computational screening of reaction mechanisms.
  • Prioritize NCS in DMF for regioselective chlorination, but monitor side reactions via TLC.
  • For applications in drug discovery, focus on nitro-to-amine reduction pathways to generate bioactive intermediates .

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